molecular formula C10H10F2N2O B6232799 3-(2,4-difluorophenyl)piperazin-2-one CAS No. 1246550-88-8

3-(2,4-difluorophenyl)piperazin-2-one

Cat. No. B6232799
CAS RN: 1246550-88-8
M. Wt: 212.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2,4-difluorophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H10F2N2O . It is related to the class of organic compounds known as n-arylpiperazines, which are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .


Synthesis Analysis

The synthesis of piperazin-2-ones, including derivatives like “this compound”, has been explored in various studies. For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-difluorophenyl)piperazin-2-one involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form 2,4-difluoro-N-ethoxycarbonylaniline, which is then reacted with piperazine to form 3-(2,4-difluorophenyl)piperazine-2-one. This compound is then hydrolyzed to yield the final product, 3-(2,4-difluorophenyl)piperazin-2-one.", "Starting Materials": [ "2,4-difluoroaniline", "ethyl chloroformate", "piperazine", "sodium hydroxide", "water", "organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: 2,4-difluoroaniline is reacted with ethyl chloroformate in the presence of a base catalyst (e.g. sodium hydroxide) and an organic solvent to form 2,4-difluoro-N-ethoxycarbonylaniline.", "Step 2: 2,4-difluoro-N-ethoxycarbonylaniline is then reacted with piperazine in the presence of a base catalyst and an organic solvent to form 3-(2,4-difluorophenyl)piperazine-2-one.", "Step 3: 3-(2,4-difluorophenyl)piperazine-2-one is hydrolyzed with sodium hydroxide and water to yield the final product, 3-(2,4-difluorophenyl)piperazin-2-one." ] }

CAS RN

1246550-88-8

Molecular Formula

C10H10F2N2O

Molecular Weight

212.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.